Antimycobacterial Potency: Dispiro Thiochroman Hybrid Demonstrates 12- to 37-Fold Superiority Over First-Line Drugs
In a study evaluating novel dispiro indeno pyrrolidine/pyrrolothiazole–thiochroman hybrids, compound 4l exhibited an IC50 of 1.07 μM against Mycobacterium tuberculosis H37Rv. This activity was 12-fold more potent than cycloserine (IC50 ~12.84 μM) and 37-fold more potent than pyrimethamine (IC50 ~39.59 μM) [1]. Ethambutol displayed an IC50 of <1.56 μM, making 4l approximately equipotent to or slightly more active than this frontline agent [1].
| Evidence Dimension | In vitro antimycobacterial activity (IC50) |
|---|---|
| Target Compound Data | Compound 4l: IC50 = 1.07 μM |
| Comparator Or Baseline | Cycloserine: IC50 ~12.84 μM; Pyrimethamine: IC50 ~39.59 μM; Ethambutol: IC50 <1.56 μM |
| Quantified Difference | 4l is 12× more potent than cycloserine and 37× more potent than pyrimethamine; comparable to ethambutol |
| Conditions | M. tuberculosis H37Rv strain, in vitro assay |
Why This Matters
This level of potency against M. tuberculosis, particularly the marked improvement over cycloserine and pyrimethamine, positions thiochroman hybrids as compelling starting points for antitubercular drug discovery efforts where novel chemotypes are urgently needed.
- [1] Bharkavi C, et al. A facile stereoselective synthesis of dispiro-indeno pyrrolidine/pyrrolothiazole–thiochroman hybrids and evaluation of their antimycobacterial, anticancer and AchE inhibitory activities. Bioorg Med Chem. 2016;24(22):5873-5883. doi:10.1016/j.bmc.2016.09.044 View Source
